tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate
Description
tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-fluorobenzoyl substituent at the 3-position. The Boc group enhances solubility and stability during synthetic processes, while the fluorophenyl carbonyl moiety introduces electronic and steric effects critical for interactions in medicinal chemistry or catalysis. This compound is typically synthesized via coupling reactions, such as amidation or esterification, using palladium catalysts or activating agents like HATU . Its structural simplicity and modularity make it a versatile intermediate for drug discovery, particularly in the development of kinase inhibitors or protease modulators.
Properties
IUPAC Name |
tert-butyl 3-(4-fluorobenzoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-12(10-18)14(19)11-4-6-13(17)7-5-11/h4-7,12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICICWPNHZSYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method employs enantioselective α-arylation of N-Boc-pyrrolidine using a palladium catalyst. The key steps include lithiation, transmetalation to zinc, and cross-coupling with 4-fluorobenzoyl electrophiles.
Procedure:
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Lithiation : N-Boc-pyrrolidine is treated with sec-BuLi and (-)-sparteine in methyl tert-butyl ether (MTBE) at -78°C to generate a chiral lithium intermediate.
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Transmetalation : The lithiated species is reacted with ZnCl₂ to form an organozinc reagent.
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Cross-Coupling : The zinc intermediate reacts with methyl 4-bromobenzoate in the presence of Pd(OAc)₂ and tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) at 60°C.
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Ligand | (-)-Sparteine | 92% ee |
| Solvent | MTBE | 78% yield |
| Temperature | -78°C (lithiation) | N/A |
Analytical Data :
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¹H NMR (CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H), 4.15–3.95 (m, 2H), 3.65–3.45 (m, 2H), 2.30–2.10 (m, 1H), 1.45 (s, 9H).
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Chiral HPLC : Chiralpak AD-H column, 95:5 hexane/IPA, 1.0 mL/min; t<sub>R</sub> = 12.3 min (major enantiomer).
Asymmetric Hydrogenation of Enamides
Reaction Overview
A ruthenium-catalyzed asymmetric hydrogenation of 1,3,5-tricarbonyl precursors enables stereoselective formation of the pyrrolidine scaffold.
Procedure:
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Catalyst | RuCl₂[(R)-BINAP] | 95% ee |
| Pressure | 50 bar H₂ | 88% yield |
| Solvent | Methanol | N/A |
Key Advantage : Avoids low-temperature diastereoselective reductions, enabling large-scale synthesis.
Alkylation of Protected Pyrrolidine
Reaction Overview
This route involves alkylation of N-Boc-pyrrolidine with 4-fluorobenzyl bromide, followed by oxidation to introduce the carbonyl group.
Procedure:
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Protection : React pyrrolidine with Boc₂O in THF using DMAP as a catalyst.
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Alkylation : Treat N-Boc-pyrrolidine with 4-fluorobenzyl bromide and K₂CO₃ in DMF at 60°C.
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Oxidation : Oxidize the benzyl group to a ketone using Jones reagent (CrO₃/H₂SO₄).
Optimization Data:
| Step | Conditions | Yield |
|---|---|---|
| Protection | Boc₂O, DMAP, THF | 95% |
| Alkylation | K₂CO₃, DMF, 60°C | 82% |
| Oxidation | Jones reagent, 0°C | 75% |
Analytical Data :
-
IR (KBr) : 1720 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F).
Reductive Amination
Reaction Overview
A two-step reductive amination strategy couples 4-fluorophenylglyoxal with tert-butyl pyrrolidine-1-carboxylate.
Procedure:
Optimization Data:
| Parameter | Optimal Value | Yield |
|---|---|---|
| Lewis Acid | Ti(OiPr)₄ | 85% |
| Reducing Agent | NaBH₃CN | 78% |
Scalability : Demonstrated on 100 g scale with 72% overall yield.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Negishi Cross-Coupling | 78% | 92 | High | Moderate |
| Asymmetric Hydrogenation | 88% | 95 | High | High |
| Alkylation/Oxidation | 75% | N/A | Moderate | Low |
| Reductive Amination | 72% | 85 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications:
Anticancer Activity
Pyrrolidine derivatives have been studied for their anticancer properties. Research indicates that modifications to the pyrrolidine structure can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to tert-butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate have shown promising results in inhibiting tumor cell proliferation.
Enzyme Inhibition Studies
The sulfonamide group present in related compounds has been shown to interact with active sites of enzymes, leading to inhibition. This suggests that this compound may also exhibit similar enzyme inhibitory activities, making it a candidate for further exploration in enzyme inhibition studies.
Neuroprotective Research
Given the structural similarities with other neuroprotective agents, this compound may have potential applications in treating neurodegenerative diseases. Research into its effects on neurotransmitter systems could yield insights into its utility as a neuroprotective agent.
Case Study 1: Anticancer Efficacy
In a study assessing various pyrrolidine derivatives, compounds structurally related to this compound demonstrated significant cytotoxic effects against colorectal cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antiviral Screening
A panel of pyrrolidine derivatives was screened for antiviral activity against influenza and HIV. Some compounds achieved notable reductions in viral load in vitro, indicating potential for therapeutic development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring provides structural stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Triazole-Containing Derivatives (e.g., 3a, 3b)
Compounds such as tert-butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate (3a) incorporate a triazole ring instead of a carbonyl group. Synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the target compound’s palladium-mediated coupling .
Pyrazolo-Pyridine Derivatives (e.g., EP 3 643 703 A1)
The patent compound tert-butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate merges pyrrolidine with a pyrazolo-pyridine scaffold. The expanded heterocyclic system increases rigidity and hydrogen-bonding capacity, suitable for targeting nucleotide-binding domains. Synthesis requires Fmoc protection and peptide coupling agents like BOP .
Substituent Variations on the Pyrrolidine Core
Thioether vs. Carbonyl (e.g., BLD Pharm BD213695)
(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate replaces the carbonyl with a thioether group. This substitution lowers polarity (logP increases by ~1.5 units) and enhances resistance to hydrolysis but reduces hydrogen-bond acceptor strength .
Amino and Fluoro Dual Substitution (e.g., CAS 1408074-83-8)
(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate introduces both amino and fluorine groups. The amino group increases basicity (pKa ~8.5), enabling pH-dependent solubility, while the fluorine atom directs regioselectivity in further derivatization .
Ring Expansion: Piperidine vs. Pyrrolidine
Piperidine Analogues (e.g., Combi-Blocks QI-6526)
tert-Butyl 4-((4-fluorophenyl)(hydroxy)methyl)piperidine-1-carboxylate expands the ring to six members, increasing conformational flexibility. The hydroxymethyl group introduces a chiral center, complicating synthesis but enabling stereoselective interactions .
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl carbonyl group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in subsequent reactions.
- Metabolic Stability : Thioether derivatives (e.g., BD213695) exhibit longer half-lives in microsomal assays compared to carbonyl analogues due to reduced oxidative metabolism .
- Synthetic Complexity : Piperidine derivatives require multi-step enantioselective synthesis, whereas pyrrolidine analogues benefit from established Boc-protection protocols .
Biological Activity
tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Synthesis
The compound is synthesized through the reaction of 4-fluorobenzoyl chloride with tert-butyl pyrrolidine-1-carboxylate, typically in the presence of a base like triethylamine under anhydrous conditions. This method ensures high yield and purity, which is critical for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the pyrrolidine ring contributes to structural stability. The tert-butyl ester group influences solubility and bioavailability, making it a suitable candidate for drug development.
Pharmacological Applications
Research indicates that this compound may exhibit various pharmacological effects, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme regulation is crucial.
- Receptor Modulation : The compound's ability to bind to receptors suggests it may play a role in modulating physiological responses.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the pyrrolidine class, providing insights into their potential applications:
- Antibacterial Activity : A study on pyrrole derivatives indicated that compounds with similar structures showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
- Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory properties of pyrrolidine derivatives, with some exhibiting potent inhibition of COX-2 activity comparable to standard drugs like celecoxib .
- Therapeutic Potential : Investigations into the therapeutic applications of related compounds suggest promising results in various disease models, indicating that this compound may have similar potential .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| tert-Butyl 3-(4-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate | Enzyme inhibitor | Contains a formyl group enhancing reactivity |
| (S)-tert-Butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate | Anti-inflammatory | Sulfonamide group increases solubility |
| tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | Antimicrobial | Carbamate group offers distinct pharmacodynamics |
Q & A
Q. What are the common synthetic routes for tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate, and what analytical techniques confirm its structure?
The synthesis typically involves coupling reactions between pyrrolidine derivatives and fluorophenyl carbonyl precursors. For example, tert-butyl-protected pyrrolidine intermediates are reacted with 4-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, and ³¹P, where applicable), mass spectrometry (ESI-MS, HRMS), and, in some cases, X-ray crystallography . For instance, ³¹P NMR can identify diastereomeric mixtures, while HRMS validates molecular weight .
Q. What safety precautions are recommended when handling this compound?
While specific data for this compound is limited, analogous tert-butyl carbamates require respiratory protection (N95 masks), nitrile gloves, and eye/face shields to prevent inhalation or contact. Work should be conducted in a fume hood with immediate access to eyewash stations and washing facilities. Avoid ignition sources due to potential solvent flammability .
Q. What are the recommended storage conditions to ensure compound stability?
Store the compound in a cool, dry environment (-20°C) under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Use amber vials to minimize light-induced degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
Yield optimization involves adjusting reaction parameters:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during coupling steps .
- Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
- Purification : Column chromatography with gradients of hexane/ethyl acetate or ethanol/chloroform improves separation of diastereomers . For example, a 1:8 ethanol/chloroform system achieved 93% purity in analogous compounds .
Q. How do spectral data discrepancies (e.g., NMR splitting) inform stereochemical analysis?
Diastereotopic protons or rotamers in the pyrrolidine ring produce split signals in ¹H NMR. For example, tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate exhibits two rotamers detectable via ³¹P NMR . Dynamic NMR experiments at variable temperatures can further resolve conformational equilibria. X-ray crystallography (e.g., CCDC data) provides definitive stereochemical assignments .
Q. What strategies are effective in resolving diastereomeric mixtures formed during synthesis?
- Chiral chromatography : Use columns packed with cellulose- or amylose-based stationary phases.
- Crystallization : Selective recrystallization from ethanol/chloroform mixtures isolates enantiomers, as demonstrated in tert-butyl pyrrolidine carboxylate derivatives .
- Derivatization : Convert diastereomers into separable intermediates (e.g., sulfonate esters) .
Q. What are the challenges in determining the crystal structure of this compound, and how can they be addressed?
Challenges include low crystal quality and solvent inclusion. Solutions:
- Crystallization solvents : Use low-polarity solvents (e.g., hexane/dichloromethane) to grow single crystals.
- Data collection : High-resolution X-ray diffraction (100 K) with synchrotron sources improves data-to-parameter ratios (e.g., 17.2 in analogous structures) .
- Refinement : Software like SHELX refines disordered tert-butyl groups using constraints .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
